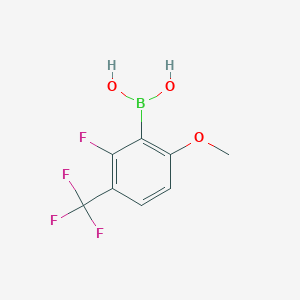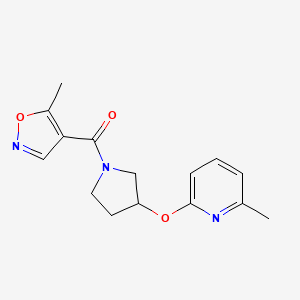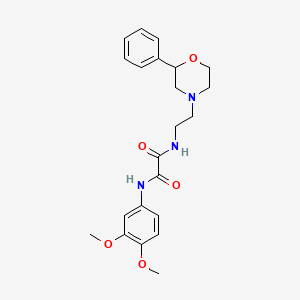![molecular formula C20H27N3O3 B2669594 N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide CAS No. 347400-01-5](/img/structure/B2669594.png)
N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide is a complex organic compound that features an adamantane core, a hydrazinecarbonyl group, and a methoxybenzamide moiety. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide typically involves multiple steps. One common approach is to start with adamantanecarboxylic acid, which undergoes a series of reactions including alkylation, hydrazine formation, and coupling with 4-methoxybenzoyl chloride. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve temperatures ranging from -78°C to room temperature and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction of the carbonyl group can produce alcohols or amines .
科学研究应用
N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
作用机制
The mechanism of action of N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The adamantane core provides rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The hydrazinecarbonyl group can form hydrogen bonds or coordinate with metal ions, while the methoxybenzamide moiety can participate in π-π interactions. These interactions collectively contribute to the compound’s biological activity .
相似化合物的比较
Similar Compounds
N-adamantan-1-ylbenzoyl-4-amidohydrazone: Known for its iron chelation and anti-inflammatory properties.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Used in the synthesis of functional adamantane derivatives.
Uniqueness
N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. Its adamantane core provides exceptional stability, while the hydrazinecarbonyl and methoxybenzamide groups offer versatile sites for chemical modification and interaction with biological targets .
属性
IUPAC Name |
N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-26-16-4-2-15(3-5-16)18(24)22-17(19(25)23-21)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14,17H,6-11,21H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWXUQRZXVXTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)NN)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
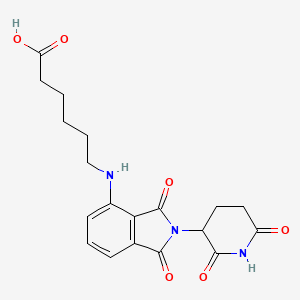
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2669512.png)
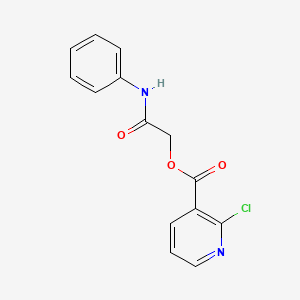
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)
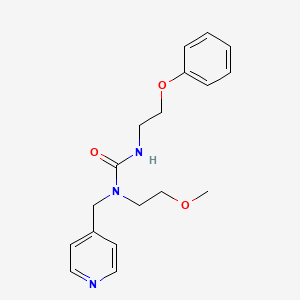
![2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B2669521.png)
![4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2669522.png)
![1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea](/img/structure/B2669523.png)
![N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide](/img/structure/B2669526.png)
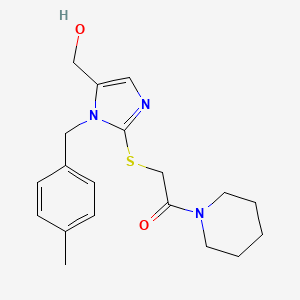
![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)
